N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide
CAS No.: 2034206-58-9
Cat. No.: VC4302730
Molecular Formula: C16H13N3OS
Molecular Weight: 295.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034206-58-9 |
|---|---|
| Molecular Formula | C16H13N3OS |
| Molecular Weight | 295.36 |
| IUPAC Name | N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20) |
| Standard InChI Key | HWNMXRTYWZPHRM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule comprises three distinct regions:
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Pyridine-thiophene scaffold: A 2-(thiophen-2-yl)pyridin-3-yl group, where the thiophene ring is fused to the pyridine at the 2-position. This arrangement introduces π-conjugation, enhancing electronic delocalization and potential interactions with biological targets .
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Methylene linker: A -CH- group bridges the pyridine-thiophene core to the isonicotinamide moiety, providing conformational flexibility.
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Isonicotinamide terminus: A pyridine-4-carboxamide group, known for its role in hydrogen bonding and metal coordination .
Spectroscopic Signatures
Although experimental data for this compound are scarce, analogous structures are characterized by:
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NMR: Peaks at δ 7.5–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for the methylene linker, and δ 10–12 ppm for the amide NH .
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FT-IR: Stretching vibrations at 1650–1680 cm (C=O), 3300–3500 cm (N-H), and 600–800 cm (C-S) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step reactions (Figure 1):
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Formation of pyridine-thiophene core:
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Methylation and functionalization:
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Isonicotinamide coupling:
Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | 75–85 | |
| Amide coupling | HATU, DIPEA | 60–70 | |
| Radical alkylation | Diacyl peroxide, AIBN | 50–65 |
Biological Activities and Mechanisms
Antifungal and Antimicrobial Properties
Analogous N-(thiophen-2-yl)nicotinamides show potent activity against Fusarium graminearum (EC = 1.2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The thiophene ring’s sulfur atom likely disrupts microbial membrane integrity via hydrophobic interactions .
Table 2: Bioactivity of Structural Analogs
| Compound | Target | IC/MIC | Reference |
|---|---|---|---|
| ML323 (NNMT inhibitor) | USP1/UAF1 | 3.7 nM | |
| 4f (fungicidal agent) | Fusarium graminearum | EC = 1.2 µg/mL |
Computational Insights and Drug-Likeness
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311++G(d,p)) on related compounds predict:
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Frontier molecular orbitals: A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
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Molecular electrostatic potential: Negative charge localization on the amide oxygen, favoring interactions with cationic residues .
ADMET Profiling
Applications and Future Directions
Therapeutic Prospects
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Oncology: NNMT inhibition could suppress tumor growth by modulating NAD metabolism .
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Antimicrobials: Thiophene-containing analogs are viable leads for drug-resistant infections .
Synthetic Challenges
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